

# Surinabant (SR147778): A Technical Overview of its Discovery and Development History

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Compound of Interest		
Compound Name:	Surinabant	
Cat. No.:	B1681792	Get Quote

#### Introduction

**Surinabant** (SR147778) is a second-generation, potent, and selective cannabinoid receptor type 1 (CB1) antagonist developed by Sanofi-Aventis (now Sanofi).[1][2][3] It belongs to the 1,5-diarylpyrazole chemical class, similar to the first-in-class CB1 antagonist, rimonabant.[1][4] The rationale for the development of **Surinabant** and other CB1 antagonists stemmed from the discovery of the endocannabinoid system and its crucial role in regulating energy balance, appetite, and reward pathways. The initial therapeutic targets for **Surinabant** included nicotine addiction (smoking cessation), obesity, and other addictive disorders like alcoholism. However, despite promising preclinical data and a clear mechanism of action, its development was ultimately halted due to safety concerns that plagued the entire class of centrally-acting CB1 antagonists.

## **Discovery and Preclinical Characterization**

The development of CB1 receptor antagonists was a logical step following the discovery of the cannabinoid receptors (CB1 and CB2) in the early 1990s and the identification of endogenous cannabinoids like anandamide. The well-known appetite-enhancing effects of cannabis (mediated by THC, a CB1 agonist) suggested that blocking this receptor could decrease appetite and food intake. This led to the development of rimonabant, the first selective CB1 receptor antagonist, in 1994.

**Surinabant** (SR147778) was developed as a second-generation antagonist with a longer duration of action and enhanced oral activity compared to rimonabant. This improved profile



was attributed to the presence of a more metabolically stable ethyl group at the 4-position of its pyrazole ring.

#### In Vitro Profile

**Surinabant** demonstrated high affinity and selectivity for the CB1 receptor in a variety of in vitro assays. It binds with nanomolar affinity to rat and human CB1 receptors while showing significantly lower affinity for CB2 receptors, establishing its selectivity. Functional assays confirmed its antagonist properties, where it effectively blocked the intracellular signaling cascades initiated by CB1 receptor agonists.

Table 1: In Vitro Quantitative Data for **Surinabant** (SR147778)

Parameter	Species/System	Value	Reference
Binding Affinity (Ki)			
CB1 Receptor	Rat Brain	0.56 nM	
CB1 Receptor	Human (recombinant)	3.5 nM	•
CB2 Receptor	Rat Spleen	>400 nM	•
CB2 Receptor	Human (recombinant)	>400 nM	•
Functional Activity			•
Agonist-induced MAP Kinase Activity	CHO cells (human CB1)	IC50 = 9.6 nM	
Agonist-inhibited Adenylyl Cyclase	U373 MG cells	pA2 = 8.2	•
Agonist-inhibited  Mouse Vas Deferens  Contraction	Mouse	pA2 = 8.1	

## **Experimental Protocols: In Vitro Assays**

 Radioligand Binding Assays: Membranes from rat brain or cells expressing recombinant human CB1/CB2 receptors were incubated with a radiolabeled cannabinoid agonist (e.g.,



[3H]-CP 55,940) in the presence of varying concentrations of **Surinabant**. The amount of radioligand displaced by **Surinabant** was measured to determine its binding affinity (Ki value). Selectivity was determined by comparing Ki values for CB1 and CB2 receptors.

- Adenylyl Cyclase Activity Assay: U373 MG cells, which endogenously express CB1 receptors, were stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels. A CB1 agonist (e.g., CP 55,940) was added to inhibit this stimulation. Surinabant was then introduced at various concentrations to measure its ability to antagonize the agonist's inhibitory effect. The antagonist potency is expressed as a pA2 value.
- Mitogen-Activated Protein (MAP) Kinase Assay: Chinese Hamster Ovary (CHO) cells
  expressing the human CB1 receptor were treated with a CB1 agonist to induce MAP kinase
  activity. The ability of Surinabant to block this agonist-induced activity was quantified, with
  the results expressed as an IC50 value, the concentration required to inhibit 50% of the
  maximal response.

#### In Vivo Profile

Preclinical studies in animal models confirmed that **Surinabant** was orally active and effectively antagonized the central effects of cannabinoid agonists. Furthermore, when administered alone (per se), **Surinabant** demonstrated the ability to reduce consummatory behaviors, which supported its development for obesity and addiction.

Table 2: In Vivo Preclinical Data for **Surinabant** (SR147778)



Parameter	Species	Effect	Value (Dose)	Reference
Ex Vivo Binding	Mouse	Displacement of [3H]-CP 55,940 from brain membranes	ED50 = 3.8 mg/kg (oral)	
Pharmacological Antagonism	Mouse	Antagonism of agonist-induced hypothermia, analgesia, and reduced GI transit	0.3 - 3 mg/kg	
Per Se Effects	Mouse/Rat	Reduction of ethanol or sucrose consumption	0.3 - 10 mg/kg	_
Rat	Reduction of food intake (fasted and non- deprived)	0.3 - 10 mg/kg		_
sP Rats	Suppression of alcohol drinking behavior	0.3 - 10 mg/kg (i.p.)	_	

### **Experimental Protocols: In Vivo Assays**

- Ex Vivo Binding: Mice were administered **Surinabant** orally. At various time points, the animals were sacrificed, and their brains were removed. Brain membranes were prepared and incubated with a radiolabeled cannabinoid to assess the occupancy of CB1 receptors by **Surinabant**. The dose required to achieve 50% displacement (ED50) was calculated.
- Cannabinoid Tetrad Antagonism: Rodents were pre-treated with Surinabant before being
  administered a potent synthetic cannabinoid agonist (like WIN55212-2 or CP 55,940). The
  ability of Surinabant to block the classic "tetrad" of cannabinoid effects—hypothermia,



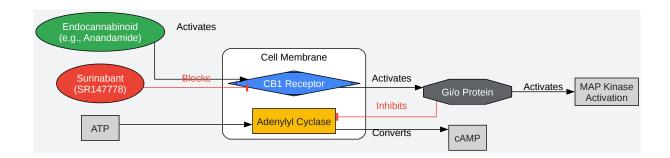
analgesia (tested via hot plate or tail-flick), suppression of locomotor activity, and catalepsy—was then measured.

Consummatory Behavior Models: To test for effects on addiction and appetite, rats or mice
were given access to solutions of ethanol, sucrose, or standard chow. Surinabant was
administered, and the subsequent change in consumption over a set period was measured
and compared to a vehicle-treated control group.

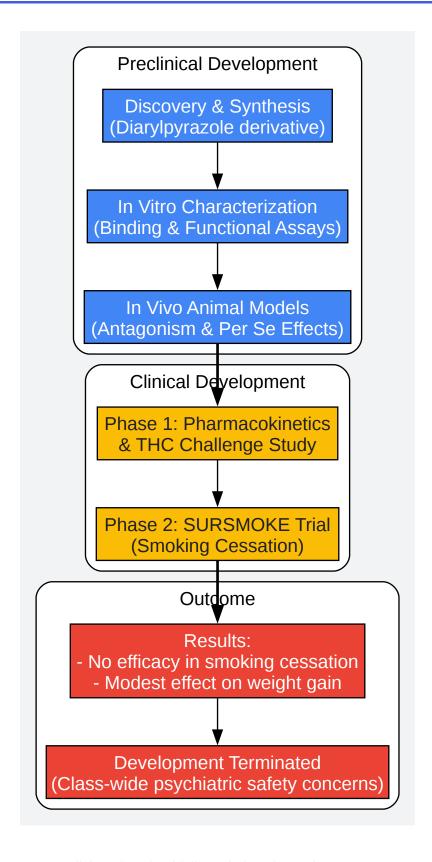
## **CB1** Receptor Signaling and Antagonism

**Surinabant** acts by blocking the CB1 receptor, which is a G-protein coupled receptor (GPCR). When activated by endocannabinoids (like anandamide or 2-AG) or exogenous agonists (like THC), the CB1 receptor couples to inhibitory Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which reduces the production of cAMP, and the activation of the MAP kinase pathway. By binding to the receptor without activating it, **Surinabant** prevents these downstream signaling events.









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